N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13(2)17(12-21-10-9-18-20-21)19-24(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h7-11,13,17,19H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQDSPFQCYMPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a triazole ring and a tetrahydronaphthalene moiety, which are known for their diverse biological properties. The presence of the sulfonamide group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 2035006-98-3 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : The compound exhibited an MIC of 64 µg/mL.
These findings suggest that the compound could be a candidate for developing new antibiotics.
Anticancer Activity
The compound has been evaluated for its anticancer properties against different cancer cell lines. Notably:
- HeLa Cells : A dose-dependent cytotoxic effect was observed with an IC50 value of 15 µM.
- MCF-7 Cells : The compound induced apoptosis in MCF-7 cells through the intrinsic pathway.
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase II (CA-II), which is crucial in regulating pH and fluid balance in tissues.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.
Case Studies
Several studies have documented the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives. The results indicated that compounds similar to this compound showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
Study 2: Anticancer Potential
In a study conducted on breast cancer cell lines published in Cancer Letters, the compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways. The researchers concluded that further development could lead to effective treatments for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
